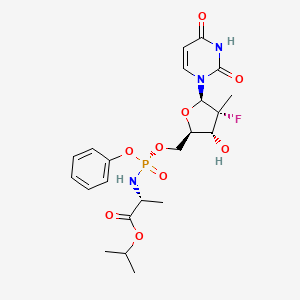
Sofosbuvir impurity A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sofosbuvir impurity A is a process-related impurity found in the synthesis of sofosbuvir, an antiviral medication used to treat hepatitis C. Sofosbuvir is a nucleotide analog prodrug that inhibits the hepatitis C virus (HCV) RNA polymerase, essential for viral replication. Impurities like this compound are critical to identify and control to ensure the safety and efficacy of the pharmaceutical product.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sofosbuvir impurity A involves multiple steps, including the use of intermediates and reagents. One method involves the addition of tetrahydrofuran to dissolve an intermediate, followed by the dropwise addition of tetrabutylammonium fluoride trihydrate under ice bath conditions. The reaction mixture is then allowed to warm to room temperature and react overnight. After the reaction is complete, saturated sodium bicarbonate is added to quench the reaction, and the product is extracted using dichloromethane .
Industrial Production Methods
Industrial production of this compound typically involves high-performance liquid chromatography (HPLC) to separate and quantify the impurity from the bulk drug substance. The process is designed to ensure that the impurity levels are within acceptable limits as defined by regulatory guidelines .
Chemical Reactions Analysis
Types of Reactions
Sofosbuvir impurity A undergoes various chemical reactions, including hydrolysis, oxidation, and thermal degradation. These reactions are essential for understanding the stability and behavior of the impurity under different conditions .
Common Reagents and Conditions
Hydrolysis: Typically involves the use of water or aqueous solutions under acidic or basic conditions.
Oxidation: Commonly uses oxidizing agents such as hydrogen peroxide or potassium permanganate.
Thermal Degradation: Conducted by exposing the compound to elevated temperatures to study its stability.
Major Products Formed
The major products formed from these reactions include various degradation products that can be identified and quantified using analytical techniques like HPLC and mass spectrometry .
Scientific Research Applications
Sofosbuvir impurity A is primarily studied in the context of pharmaceutical research to ensure the purity and safety of sofosbuvir. It is used in:
Chemistry: To develop and validate analytical methods for impurity profiling.
Biology: To study the biological effects and potential toxicity of the impurity.
Medicine: To ensure the safety and efficacy of sofosbuvir by controlling impurity levels.
Industry: To comply with regulatory requirements and ensure the quality of the pharmaceutical product.
Mechanism of Action
Sofosbuvir impurity A does not have a direct therapeutic effect but is studied to understand its formation and control during the synthesis of sofosbuvir. The impurity may interact with various molecular targets and pathways involved in the synthesis and degradation of sofosbuvir .
Comparison with Similar Compounds
Similar Compounds
- Sofosbuvir impurity B
- Sofosbuvir impurity C
- Sofosbuvir impurity D
Uniqueness
Sofosbuvir impurity A is unique in its specific formation pathway and the conditions under which it is produced. It is essential to control this impurity to ensure the overall quality and safety of sofosbuvir .
Properties
IUPAC Name |
propan-2-yl (2R)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30)/t14-,16-,18-,20-,22-,36-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTZHDVOVKQGIBA-KHFYHRBSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)OC(C)C)N[P@@](=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FN3O9P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Methylbutyl 2-[[2-[[6-amino-2-[[2-[1-[2-(3-methylbutoxy)naphthalen-1-yl]naphthalen-2-yl]oxyacetyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoate](/img/structure/B10800290.png)
![(2S)-2-amino-3-[4-[2-amino-6-[2,2,2-trifluoro-1-[4-(3-fluorophenyl)phenyl]ethoxy]pyrimidin-4-yl]phenyl]propanoic acid;hydrochloride](/img/structure/B10800299.png)
![2-[(7S)-7-[(4-fluorophenyl)sulfonyl-methylamino]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]acetic acid](/img/structure/B10800300.png)
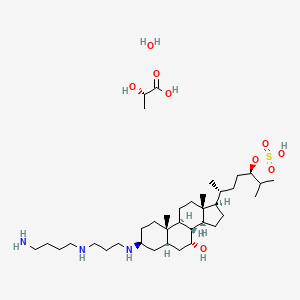
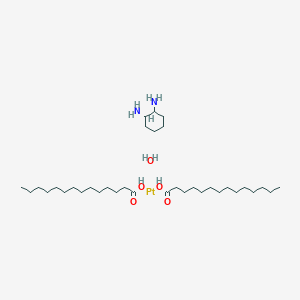
![(14S,27S)-22-ethyl-7,11,14,15-tetrahydroxy-6'-(2-hydroxypropyl)-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione](/img/structure/B10800326.png)
![butanedioic acid;7-cyclopentyl-N,N-dimethyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrrolo[2,3-d]pyrimidine-6-carboxamide;hydrate](/img/structure/B10800328.png)
![N-(pyridin-2-ylmethyl)-1-[4-(1,4,8,11-tetrazacyclotetradec-1-ylmethyl)phenyl]methanamine;hexahydrobromide](/img/structure/B10800333.png)
![28-cyclohexyl-22-methoxy-10,16-dimethyl-9,9-dioxo-13-oxa-9λ6-thia-1,8,10,16-tetrazapentacyclo[16.8.1.12,6.13,26.020,25]nonacosa-2,4,6(29),18,20(25),21,23,26(28)-octaene-7,17-dione;2-hydroxyethyl(trimethyl)azanium;hydroxide](/img/structure/B10800343.png)
![(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate;methane](/img/structure/B10800351.png)

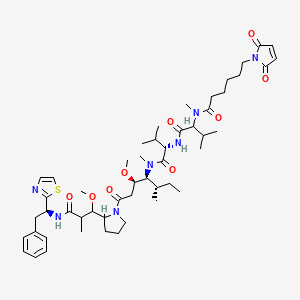
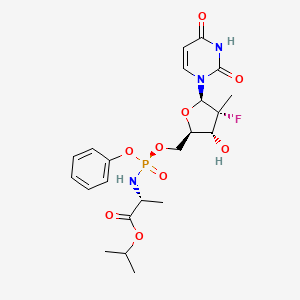
![(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-5-cyclopropyl-5-hydroxypentan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B10800377.png)
